molecular formula C14H22N4O3 B1443671 2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester CAS No. 1251016-52-0

2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester

Cat. No. B1443671
CAS RN: 1251016-52-0
M. Wt: 294.35 g/mol
InChI Key: CFNMSPZEASMWFQ-UHFFFAOYSA-N
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Description

The compound “2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester” is a chemical substance with the CAS No. 1251016-52-0 . It has a molecular formula of C14H22N4O3 and a molecular weight of 294.35 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, I was unable to find specific information on the physical and chemical properties of this compound from the web search results .

Scientific Research Applications

Interaction with α,β-Unsaturated Ketones

This paper reports on the synthesis of new condensed heterosystems like tetracyclic [1,4]diazepino[3,2,1-hi]pyrido-[4,3,2-cd]indoles, achieved by the interaction of derivatives of 7-amino-1,5-benzodiazepin-2-ones with α,β-unsaturated ketones. The study provides insights into the chemical behavior of these compounds in different reaction environments (Jančienė et al., 2010).

Rearrangements of Pyrimido- and Diazepino-[1,2-a]indoles

This study focuses on the rearrangements of pyrimido[1,2-a]indoles and diazepino[1,2-a]indoles, leading to the formation of various benzodiazocines and benzodiazonines. The research sheds light on the potential of these compounds for forming new chemical structures through rearrangement processes (Cliffe, Heatherington, & White, 1991).

Novel Synthesis of Pyrimido[4,5-e][1,4]diazepin-7(6H)-ones

This paper describes a method for synthesizing 4,6,8,9-tetrasubstituted 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones. This research is significant as it demonstrates the versatility of pyrimidine derivatives in forming diverse chemical structures (Xiang et al., 2010).

properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-oxo-6,7,8,10-tetrahydropyrimido[1,2-a][1,4]diazepine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-5-4-6-18-11(9-17)16-10(8-15)7-12(18)19/h7H,4-6,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNMSPZEASMWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=NC(=CC2=O)CN)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester
Reactant of Route 2
2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester
Reactant of Route 3
2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester
Reactant of Route 4
2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester
Reactant of Route 5
2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
2-Aminomethyl-4-oxo-4,7,8,10-tetrahydro-6H-pyrimido[1,2-a][1,3]diazepine-9-carboxylic acid tert-butyl ester

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